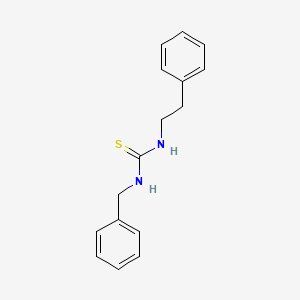

1-Benzyl-3-phenethyl-2-thiourea

Übersicht

Beschreibung

1-Benzyl-3-phenethyl-2-thiourea is a useful research compound. Its molecular formula is C16H18N2S and its molecular weight is 270.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

1-Benzyl-3-phenethyl-2-thiourea (BPTU) has been evaluated as an effective corrosion inhibitor for steel in acidic environments. A study demonstrated that BPTU showed high efficiency in inhibiting steel corrosion in a 1.0 M HCl solution. Various methods like potentiodynamic polarization measurement, electrochemical impedance spectroscopy, and scanning electron microscopy analysis were employed. BPTU displayed an inhibition efficiency of up to 94.99%, showing promise as a corrosion inhibitor (Dinh, Duong, & Pham Cam, 2021).

Chemical Characterization and Non-Linear Optical Behavior

1-Benzyl-3-furoyl-1-phenylthiourea, a derivative of thiourea, was synthesized and characterized using various techniques including vibrational spectroscopy, NMR, and elemental analysis. Its non-linear optical behavior was also investigated, demonstrating the compound's potential in materials science (Lestard et al., 2015).

Synthesis and Cytotoxicity

Thioureas are valuable in drug research for their sulfur and nitrogen content. Novel 1-benzoyl-3-methyl thiourea derivatives were synthesized, and their structures confirmed through spectroscopic methods. Their cytotoxicity against HeLa cell lines was evaluated, showing potential in cancer research (Ruswanto et al., 2015).

Catalysis in Asymmetric Reactions

A class of bifunctional catalysts with a thiourea moiety has been developed for asymmetric reactions. These catalysts, including thiourea derivatives, were effective in asymmetric Michael reactions, showing potential in organic synthesis and pharmaceutical applications (Okino et al., 2005).

Antifungal and Yeast Inhibition

N-benzoyl-N'-alkylthioureas and their complexes with metals like Ni(II), Co(III), and Pt(II) were synthesized and evaluated for antifungal activities. They showed notable inhibition against fungi like Penicillium digitatum and yeast Saccharomyces cerevisiae, pointing towards potential applications in antifungal treatments (del Campo et al., 2004).

Safety and Hazards

Wirkmechanismus

- Tyrosinase converts l-tyrosine to l-dopa and integrates l-dopa with l-dopaquinone , ultimately controlling melanogenesis .

- PTTU decreases melanin biosynthesis by:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemische Analyse

Biochemical Properties

1-Benzyl-3-phenethyl-2-thiourea plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been studied for its potential as a steel corrosion inhibitor, where it interacts with metal surfaces through adsorption . The sulfur atom in this compound is a key player in these interactions, as it possesses high electron density and can donate electrons to metal surfaces . Additionally, the presence of benzene rings in the molecule enhances electrostatic interactions with metal surfaces .

Cellular Effects

This compound has been observed to influence various cellular processes. It has demonstrated antimicrobial activities against bacterial and fungal strains. In cancer research, certain platinum(II) complexes incorporating thiourea ligands, including this compound, have shown promising anticancer activity against specific cancer cell lines. These effects are likely due to the compound’s ability to interfere with cell signaling pathways and gene expression, ultimately affecting cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the benzylic position. The compound can undergo free radical bromination, nucleophilic substitution, and oxidation reactions . These reactions are facilitated by the presence of the benzyl group, which can stabilize free radicals and carbocations through resonance . Additionally, the sulfur atom in this compound can form hydrogen bonds and electrostatic interactions with biomolecules, further influencing its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and solvent conditions . For instance, high temperatures can decrease the compound’s ability to inhibit steel corrosion . Long-term studies have shown that this compound can maintain its inhibitory effects on steel corrosion for extended periods, provided that optimal conditions are maintained .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has shown beneficial effects, such as antimicrobial and anticancer activities. At higher dosages, toxic or adverse effects may be observed. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include oxidation at the sulfur atom. This oxidation is catalyzed by FAD-containing monooxygenase (FADMO), which converts the thiourea to S-monoxide and S,S-dioxide . The metabolism of this compound can lead to the separation of the sulfur moiety from the rest of the molecule, influencing its biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also influenced by its chemical properties, such as solubility and molecular weight .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the mitochondria or endoplasmic reticulum . These localizations are crucial for the compound’s activity, as they determine its interactions with specific biomolecules and cellular processes.

Eigenschaften

IUPAC Name |

1-benzyl-3-(2-phenylethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2S/c19-16(18-13-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEFIYZNULXWMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=S)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370759 | |

| Record name | 1-Benzyl-3-phenethyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35653-54-4 | |

| Record name | 1-Benzyl-3-phenethyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35653-54-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)